4-Bromobenzamide
Overview
Description
4-Bromobenzamide is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200.04 .
Synthesis Analysis
The synthesis of benzamides, including 4-Bromobenzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient . Another method involves the electrochemical fluorination of 4-bromobenzamide in anhydrous HF .Molecular Structure Analysis
The molecular structure of 4-Bromobenzamide is represented by the formula C7H6BrNO . It has a molecular weight of 200.03 g/mol . The compound forms a fine crystalline powder .Chemical Reactions Analysis
4-Bromobenzamide can act as a PdCl2 ligand or as one of the reactants of the Suzuki coupling reaction, depending on the stoichiometric conditions, temperature, and reaction time . This dual functional behavior was confirmed in catalytic reactions .Physical And Chemical Properties Analysis
4-Bromobenzamide appears as a white fine crystalline powder . It has a melting point of 190-193 °C and a predicted boiling point of 309.9±25.0 °C . The compound has a density of 1.5488 (rough estimate) and a refractive index of 1.5500 (estimate) .Scientific Research Applications
Crystal Structure and Halogen Interactions
- Synthon Modularity in Cocrystals : 4-Bromobenzamide has been studied for its role in the formation of cocrystals with n-alkanedicarboxylic acids, focusing on type I and type II halogen···halogen interactions. This research provides insights into the classification criteria for different types of halogen interactions and their manifestation in cocrystals (Tothadi, Joseph, & Desiraju, 2013).
Functional Behavior and Fluorescence Spectroscopy
- Dual Functional Behavior Study : A study explored the dual functionality of 1,2-bis(4-bromobenzamide)benzene, revealing its varying roles as a PdCl2 ligand or a reactant in the Suzuki coupling reaction under different conditions (Cavalheiro, Nobre, & Kessler, 2019).
Catalysis and Chemical Synthesis
- Palladium-Catalyzed Arylations : Research on the palladium-catalyzed direct arylation of heteroarene C-H bonds by 2- or 4-bromobenzamides has been conducted. This study highlights the efficiency of bromobenzamides in facilitating the arylation of various heteroarenes (Chen, Bruneau, Dixneuf, & Doucet, 2013).
Environmental and Microbial Studies
- Metabolism of Herbicides : A study involving Klebsiella pneumoniae subsp. ozaenae demonstrated its ability to metabolize the herbicide bromoxynil, a compound structurally related to bromobenzamides. This research provides insights into microbial degradation processes of similar compounds (McBride, Kenny, & Stalker, 1986).
Pharmaceutical and Biological Research
Antibacterial Activity : The synthesis and antibacterial activity of a chelate complex involving (N-1-methylglucosaminocarbonothioyl)-4-bromobenzamide and copper(II) sulfate was studied. This complex exhibited significant antibacterial properties (Il’in et al., 2011).
Transdermal Penetration Enhancers : Research on iminosulfuranes, a new class of chemical penetration enhancers, involved N-(4-bromobenzoyl)-S,S-dimethyliminosulfurane, which showed potential for enhancing transdermal drug delivery (Ramezanli, Tsai, Dorrani, & Michniak-Kohn, 2015).
Analytical and Spectroscopic Methods
Vibrational Spectroscopic Analysis : A study on N-(4-Bromophenyl)-4-nitrobenzamide, a related compound, utilized vibrational spectroscopic methods to analyze its properties, highlighting potential applications in electro-optical fields (Dwivedi & Kumar, 2019).
Electrochemical Studies : Electrochemical fluorination of 4-Bromobenzamide was studied, providing insights into the transformation processes of similar aromatic compounds (Shainyan & Danilevich, 2006).
Safety And Hazards
4-Bromobenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
While specific future directions for 4-Bromobenzamide are not mentioned in the retrieved papers, the compound’s dual functionality in the Suzuki coupling reaction suggests potential for further exploration in green chemistry . Additionally, its use in the preparation of other compounds indicates its value in various chemical syntheses.
properties
IUPAC Name |
4-bromobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNRAJCPNLYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220098 | |
Record name | Benzamide, p-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzamide | |
CAS RN |
698-67-9 | |
Record name | 4-Bromobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, p-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, p-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5Y2274MYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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